Senecioyldithranol

Description

Senecioyldithranol is a synthetic derivative of dithranol (anthralin), a compound historically used in the treatment of psoriasis due to its keratolytic and anti-inflammatory properties. The structural modification of dithranol with a senecioyl group (a branched-chain fatty acid moiety) aims to enhance stability, reduce oxidative degradation, and minimize cutaneous irritation—common limitations of unmodified dithranol . This derivative retains the therapeutic efficacy of its parent compound while offering improved tolerability, making it a viable option for chronic plaque psoriasis management. Its mechanism of action involves inhibition of keratinocyte hyperproliferation, modulation of pro-inflammatory cytokines (e.g., IL-17, TNF-α), and induction of apoptosis in activated T-cells .

Properties

CAS No. |

116293-87-9 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

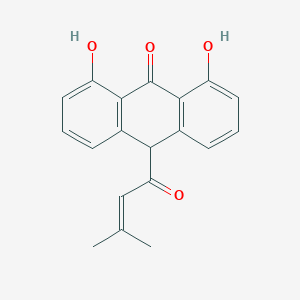

1,8-dihydroxy-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C19H16O4/c1-10(2)9-15(22)16-11-5-3-7-13(20)17(11)19(23)18-12(16)6-4-8-14(18)21/h3-9,16,20-21H,1-2H3 |

InChI Key |

QJOWIMLQZVDEFS-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)C |

Canonical SMILES |

CC(=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)C |

Other CAS No. |

116293-87-9 |

Synonyms |

senecioyldithranol |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies highlight this compound’s clinical advantages, though gaps persist:

- Long-term Safety: No studies exceeding 12 months have evaluated cumulative toxicity, unlike calcipotriol, which has decade-long safety data .

- Comparative Trials : Direct comparisons with newer biologics (e.g., IL-17 inhibitors) are lacking, limiting its positioning in treatment algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.